N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-sulfamoylphenethyl)oxalamide

Description

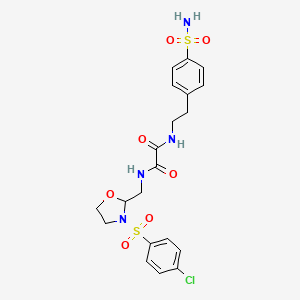

N1-((3-((4-Chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-sulfamoylphenethyl)oxalamide is a synthetic oxalamide derivative featuring a bifunctional substitution pattern. Its structure comprises:

- R1 Substituent: A 3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl group, which integrates a sulfonyl-linked 4-chlorophenyl moiety and an oxazolidine ring.

- R2 Substituent: A 4-sulfamoylphenethyl group, contributing hydrogen-bonding capacity and polarity via the sulfonamide group.

Its synthesis likely involves amide coupling and sulfonylation steps, analogous to methods in and .

Properties

IUPAC Name |

N'-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-[2-(4-sulfamoylphenyl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClN4O7S2/c21-15-3-7-17(8-4-15)34(30,31)25-11-12-32-18(25)13-24-20(27)19(26)23-10-9-14-1-5-16(6-2-14)33(22,28)29/h1-8,18H,9-13H2,(H,23,26)(H,24,27)(H2,22,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWACEVXNXOFABP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(N1S(=O)(=O)C2=CC=C(C=C2)Cl)CNC(=O)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN4O7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

531.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-sulfamoylphenethyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry, particularly due to its structural features that suggest various biological activities. This article provides a detailed overview of its biological activity based on recent research findings, synthesis methods, and case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₈ClN₄O₅S |

| Molecular Weight | 432.9 g/mol |

| CAS Number | 874804-58-7 |

The structure includes an oxazolidine ring, a sulfonyl group, and various aromatic moieties which contribute to its reactivity and potential therapeutic properties.

Antimicrobial Properties

Research indicates that oxazolidine derivatives, including the compound , exhibit notable antibacterial and antifungal activities. For instance, compounds structurally similar to this compound have been shown to inhibit the growth of various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .

Antiviral Activity

The antiviral potential of similar sulfonamide derivatives has been documented, particularly against viruses such as the tobacco mosaic virus (TMV). In studies involving related compounds, certain derivatives demonstrated significant inhibition rates, suggesting that modifications in the sulfonamide structure can enhance antiviral efficacy .

Case Studies

-

Antiviral Efficacy Against TMV

Compound Concentration (mg/mL) Inhibition Rate (%) 7b 0.5 42.00 Ningnanmycin 0.5 54.51 - Antibacterial Studies

The biological activity of this compound is attributed to its ability to interfere with bacterial protein synthesis and viral replication mechanisms. The sulfonamide moiety is known for its role in inhibiting dihydropteroate synthase, a key enzyme in folate synthesis pathways in bacteria .

Scientific Research Applications

Antibacterial Properties

Oxazolidinones, including this compound, are primarily recognized for their antibacterial activity against Gram-positive bacteria. Research indicates that compounds in this class can inhibit bacterial protein synthesis by targeting the ribosomal machinery, specifically blocking the initiation complex formation in translation processes . This mechanism is crucial for combating multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecium.

Structure-Activity Relationships

Studies have shown that modifications to the oxazolidinone structure can significantly impact its antibacterial potency. For instance, variations in the sulfonamide substituents or the oxazolidine ring can enhance or reduce activity against specific bacterial strains . The presence of a chlorophenyl group in this compound may contribute to its effectiveness by improving binding affinity to bacterial ribosomes.

Anticancer Potential

Recent investigations into similar oxazolidinone derivatives suggest potential anticancer properties, attributed to their ability to induce cytotoxic effects on cancer cells. The structural components of N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-sulfamoylphenethyl)oxalamide may facilitate interactions with cellular targets involved in cancer progression . However, comprehensive studies are required to elucidate these effects fully.

Antimicrobial Efficacy Studies

In vitro studies have demonstrated that oxazolidinones exhibit varying degrees of effectiveness against resistant bacterial strains. For example, linezolid, a well-known oxazolidinone, has been shown to successfully treat infections caused by resistant organisms in clinical settings . Comparative studies involving this compound could provide insights into its relative efficacy.

Mechanism of Action Investigations

Research into the mechanism of action of oxazolidinones reveals that they inhibit protein synthesis at an early stage by preventing the formation of the initiation complex necessary for translation . This understanding is pivotal for developing new derivatives with improved efficacy and reduced resistance.

Preclinical Trials

Preclinical trials involving related compounds have indicated promising results in terms of safety and efficacy profiles. These findings highlight the potential for advancing this compound into clinical testing phases for both antibacterial and anticancer applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional distinctions between the target compound and analogous oxalamide derivatives:

Key Structural and Functional Insights:

Rigidity vs. In contrast, compound 27’s thiazole-piperidine motif allows for aromatic interactions but lacks the sulfonyl group’s electron-withdrawing effects .

Sulfonamide Functionality :

- The 4-sulfamoylphenethyl group in the target compound parallels sulfonamide-containing drugs (e.g., ), which often exhibit improved solubility and binding via hydrogen bonding. Compound 117 lacks this feature, relying on a hydroxyl group for polarity .

Synthetic Complexity :

- The target compound likely requires multi-step synthesis, including sulfonylation (e.g., using chloroacetyl chloride as in ) and amide coupling (e.g., TBTU-mediated reactions in ).

Biological Activity :

- Compound 117 inhibits stearoyl-CoA desaturase (SCD) with moderate potency (IC₅₀ ~ 50 nM) , while compound 27 targets HIV entry (EC₅₀ ~ 0.8 μM) . The target compound’s sulfonamide and oxazolidine groups may position it for protease or kinase inhibition, though empirical data are needed.

Research Findings and Implications

- Metabolic Stability: Sulfonyl groups (e.g., in ) resist oxidative metabolism, suggesting the target compound may exhibit longer half-lives than non-sulfonylated analogs like compound 115.

- Binding Interactions : The 4-chlorophenyl moiety, common in compounds 117 and 27, contributes to hydrophobic interactions, while the sulfamoyl group could engage in polar contacts akin to those in N-(4-chloro-2-nitrophenyl)acetamide derivatives .

- Therapeutic Potential: Structural parallels to HIV entry inhibitors ( ) and SCD inhibitors ( ) suggest the target compound could be optimized for antiviral or metabolic disease applications.

Q & A

Q. What synthetic routes are most effective for preparing N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-sulfamoylphenethyl)oxalamide, and how is structural integrity confirmed?

- Methodology : The compound can be synthesized via multi-step protocols involving: (i) Sulfonylation : Reacting oxazolidine derivatives with 4-chlorobenzenesulfonyl chloride to introduce the sulfonyl group . (ii) Oxalamide coupling : Using oxalyl chloride or ethyl oxalyl chloride to link the sulfamoylphenethylamine moiety to the sulfonylated oxazolidine intermediate . (iii) Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization .

- Structural confirmation :

- NMR spectroscopy (¹H/¹³C): Assign peaks for sulfonamide (δ 7.6–8.0 ppm for aromatic protons), oxazolidine methylene (δ 3.5–4.5 ppm), and oxalamide NH (δ 9.0–10.5 ppm) .

- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., C₂₁H₂₃ClN₄O₆S₂) with <5 ppm error .

Q. What analytical techniques are critical for assessing purity and stability of this compound under storage conditions?

- Purity assessment :

- HPLC : Use a C18 column with UV detection (λ = 254 nm); purity >95% is typical for research-grade material .

- Thermogravimetric analysis (TGA) : Monitor decomposition temperatures (>200°C indicates thermal stability) .

- Stability testing :

- Forced degradation studies : Expose to heat (60°C), light (UV lamp), and humidity (75% RH) for 7 days. Analyze via HPLC to detect degradation products (e.g., sulfonamide hydrolysis) .

Q. Which in vitro assays are suitable for preliminary evaluation of biological activity?

- Enzyme inhibition assays :

- sEH (soluble epoxide hydrolase) inhibition : Measure IC₅₀ using fluorescent substrates like cyano(6-methoxy-2-naphthalenyl)methyl trans-epoxysuccinate .

- HIV entry inhibition : Use pseudotyped virus assays with TZM-bl cells expressing CD4/CXCR4/CCR5; compare to reference inhibitors (e.g., BNM-III-170) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize target affinity while minimizing off-target effects?

- Key modifications :

- Oxazolidine ring substitution : Replace 4-chlorophenylsulfonyl with fluorinated or bulky groups (e.g., 3,4-dichloro) to enhance hydrophobic interactions .

- Sulfamoylphenethyl chain : Introduce methylene spacers or bioisosteres (e.g., tetrazole) to modulate solubility and binding kinetics .

- Analytical tools :

- Molecular docking : Use Schrödinger Suite or AutoDock to predict binding poses in sEH or HIV gp120 pockets .

- Free-energy perturbation (FEP) : Quantify ΔΔG for substituent changes to prioritize synthetic targets .

Q. What crystallographic or computational methods resolve conformational flexibility in the oxazolidine-sulfonamide core?

- X-ray crystallography : Co-crystallize with target proteins (e.g., sEH) to identify key hydrogen bonds (e.g., sulfonamide O→Tyr³⁸³) and torsional angles .

- Dynamic NMR : Analyze temperature-dependent ¹H NMR in DMSO-d₆ to detect restricted rotation (e.g., sulfonamide C–S bond) .

- MD simulations : Run 100-ns trajectories in explicit solvent to map low-energy conformers and entropy-driven binding .

Q. How should contradictory bioactivity data (e.g., sEH vs. HIV inhibition) be reconciled in mechanistic studies?

- Orthogonal assays :

- SPR (surface plasmon resonance) : Measure direct binding kinetics to sEH vs. HIV gp120 to confirm target specificity .

- Knockout models : Use sEH⁻/⁻ cells to isolate HIV-specific effects .

- Data interpretation :

- Off-target profiling : Screen against kinase panels (e.g., Eurofins) to rule out promiscuity .

- Metabolite analysis : LC-MS/MS to detect in situ hydrolysis products (e.g., free sulfamoylphenethylamine) that may explain discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.